REACTION_CXSMILES
|
[Mg].[CH:2]1([CH2:8]Br)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)#[N:11].[BH4-].[Na+]>C(OC)(C)(C)C.II.CO>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH:10]([NH2:11])[CH2:8][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
40 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.34 kg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
II
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.903 kg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
22 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
1.4 kg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
To a refluxed stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
the remainder of the solution was added at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
refluxing temperature
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for an additional 24 hrs
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° to 5° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the greenish thick suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
without cooling for 18-24 hrs
|
Duration
|
21 (± 3) h
|
Type
|
CUSTOM
|
Details
|
The Grignard reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature 18 hrs
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
, then quenched by the addition of 16 L of water and 36 L of 4N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The organic solvents were removed under vacuum
|
Type
|
WASH
|
Details
|
the remaining aqueous solution was washed twice with 6 L of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 10 L of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride was dried over 6.5 kg of sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(CC1CCCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.645 kg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |